molecular formula C14H19ClN6O B1149238 Ziagen CAS No. 136777-48-5

Ziagen

Numéro de catalogue: B1149238
Numéro CAS: 136777-48-5
Poids moléculaire: 322.79 g/mol
Clé InChI: QXNOPHSMRJNHHG-SCYNACPDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ziagen is an antiviral medication used to treat HIV-1 infection in adults and children. It is a nucleoside reverse transcriptase inhibitor (NRTI) that works by blocking the action of reverse transcriptase, the enzyme responsible for the replication of HIV-1. This compound is used in combination with other antiviral medications and is approved by the Food and Drug Administration (FDA) for the treatment of HIV-1 infection in adults and children.

Applications De Recherche Scientifique

  • Enhancement of Antiviral Potency

    Application of phosphoramidate pronucleotide (ProTide) technology to abacavir significantly increases its anti-HIV potency. This enhancement is attributed to increased levels of carbovir triphosphate formed in cells upon exposure to the abacavir ProTide, compared to the parent abacavir compound (Mcguigan et al., 2005).

  • Metabolic Activation by Human Liver Cytosol and Alcohol Dehydrogenase Isozymes

    Abacavir is metabolized via oxidation of a primary betagamma unsaturated alcohol to a carboxylic acid. This process is mediated by human cytosol and specific isozymes of alcohol dehydrogenase (ADH), and it's a major route of abacavir's metabolism (Walsh et al., 2002).

  • Efficient Synthesis of Abacavir

    An efficient synthesis process for abacavir has been developed, overcoming problematic steps in earlier methods. This improved synthesis involves the construction of the purine component from a chiral cyclopentenyl precursor (Daluge et al., 2000).

  • Postmarketing Safety Analysis in Japan

    Postmarketing surveillance conducted in Japan for Ziagen (abacavir sulfate) has contributed valuable safety data, indicating its use in the treatment of HIV (Kurita et al., 2014).

  • Molecular Mechanism of Inhibition and Drug Resistance

    Insights into the molecular mechanism of inhibition of HIV-1 RT and drug resistance, specifically regarding the active compound carbovir triphosphate derived from abacavir, have been explored. These findings are crucial for understanding and improving antiviral treatments (Ray et al., 2002).

  • Use in Pediatric Treatments

    Despite limited data, abacavir has features that make it useful in pediatric antiretroviral treatments, highlighting its role in broader HIV management strategies (Levin, 2002).

  • Analysis of this compound and Its Metabolites

    Capillary electrophoresis-ion trap mass spectrometry has been used to analyze this compound and its phosphorylated metabolites. This method is crucial for understanding the pharmacokinetics and dynamics of the drug (Cai et al., 2003).

Mécanisme D'action

Target of Action

Abacavir sulfate, also known as Ziagen, is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) primarily used to treat HIV and AIDS . Its primary target is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the HIV virus .

Mode of Action

Abacavir interacts with its target, the HIV-1 reverse transcriptase, by mimicking the natural substrate of the enzyme . Once inside the cell, abacavir is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP), an analogue of deoxyguanosine-5’-triphosphate (dGTP) . CBV-TP competes with the natural substrate dGTP and gets incorporated into the viral DNA, thereby inhibiting the activity of HIV-1 reverse transcriptase .

Biochemical Pathways

The primary biochemical pathway affected by abacavir is the replication process of the HIV virus. By inhibiting the reverse transcriptase enzyme, abacavir prevents the conversion of viral RNA into DNA, a critical step in the replication of retroviruses like HIV .

Pharmacokinetics

Abacavir has a bioavailability of 83%, indicating a high degree of absorption in the body . It is metabolized in the liver and has an elimination half-life of approximately 1.54 ± 0.63 hours . The excretion of abacavir involves both the kidneys (1.2% abacavir, 30% 5’-carboxylic acid metabolite, 36% 5’-glucuronide metabolite, 15% unidentified minor metabolites) and fecal route (16%) .

Result of Action

The molecular effect of abacavir’s action is the inhibition of viral DNA synthesis, which results in the prevention of HIV replication . On a cellular level, this leads to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against infections .

Action Environment

The efficacy and stability of abacavir can be influenced by various environmental factors. For instance, genetic factors can play a role, as certain genetic profiles are associated with a higher risk of hypersensitivity to abacavir . Additionally, the presence of other medications can impact the effectiveness and side effects of abacavir. For example, a study found that methadone clearance increased when taken with abacavir .

Safety and Hazards

Ziagen is associated with hypersensitivity reactions (allergic reactions) that usually occur within the first 6 weeks of treatment and can be life-threatening. The risk of hypersensitivity is higher in patients who have the HLA-B*5701 gene .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ziagen involves the conversion of guanosine to abacavir through a series of chemical reactions.", "Starting Materials": [ "Guanosine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Sodium borohydride", "Acetic acid", "Chloroacetic acid", "Sodium methoxide", "Sodium nitrite", "Sulfuric acid", "Sodium azide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Guanosine is treated with sodium hydroxide and hydrochloric acid to form guanine.", "Guanine is then reacted with methanol and acetic anhydride to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine is then treated with sodium bicarbonate and chloroacetic acid to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate is then reduced with sodium borohydride and acetic acid to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-methoxymethyl ether.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-methoxymethyl ether is then reacted with sodium methoxide and chloroacetic acid to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-azido-3'-deoxythymidine.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-azido-3'-deoxythymidine is then treated with sulfuric acid and sodium nitrite to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-thiocyanate.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-thiocyanate is then reacted with sodium azide and hydrogen gas in the presence of palladium on carbon to form abacavir.", "Abacavir is then purified and formulated into Ziagen tablets." ] }

136777-48-5

Formule moléculaire

C14H19ClN6O

Poids moléculaire

322.79 g/mol

Nom IUPAC

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride

InChI

InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10+;/m1./s1

Clé InChI

QXNOPHSMRJNHHG-SCYNACPDSA-N

SMILES isomérique

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.Cl

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

SMILES canonique

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.